molecular formula C11H16O2 B3001940 Dispiro[2.2.26.23]decane-8-carboxylic acid CAS No. 2012538-26-8

Dispiro[2.2.26.23]decane-8-carboxylic acid

Cat. No.: B3001940
CAS No.: 2012538-26-8
M. Wt: 180.247
InChI Key: XLKXTJOGQXCRAZ-UHFFFAOYSA-N
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Description

Dispiro[2.2.26.23]decane-8-carboxylic acid is a chemical compound with the molecular formula C11H16O2. It is characterized by its unique molecular structure, which consists of 11 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[2.2.26.23]decane-8-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The exact synthetic routes and reaction conditions can vary, but they generally include:

    Step 1: Formation of the spirocyclic core through cyclization reactions.

    Step 2: Introduction of the carboxylic acid functional group via oxidation or carboxylation reactions.

    Step 3: Purification and isolation of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Dispiro[2.2.26.23]decane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the carboxylic acid group to other functional groups such as aldehydes or ketones.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Replacement of the carboxylic acid group with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

Dispiro[2.2.26.23]decane-8-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Dispiro[2.2.26.23]decane-8-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Chemical Reactivity: Undergoing chemical reactions that alter the function of biomolecules.

Comparison with Similar Compounds

Dispiro[2.2.26.23]decane-8-carboxylic acid can be compared with other similar compounds, such as:

    Spiro[2.2]pentane-1-carboxylic acid: A simpler spirocyclic compound with a similar core structure.

    Spiro[3.3]heptane-2-carboxylic acid: Another spirocyclic compound with a different ring size and functional group position.

The uniqueness of this compound lies in its specific molecular structure and the resulting chemical properties, which distinguish it from other spirocyclic compounds.

Properties

IUPAC Name

dispiro[2.2.26.23]decane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c12-9(13)8-7-11(8)5-3-10(1-2-10)4-6-11/h8H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKXTJOGQXCRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCC3(CC2)CC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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